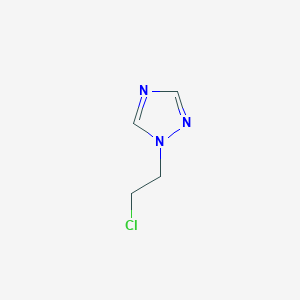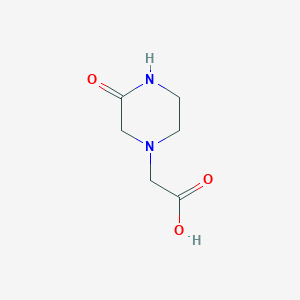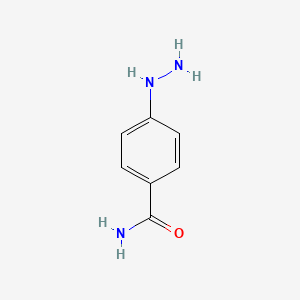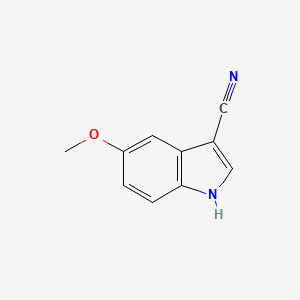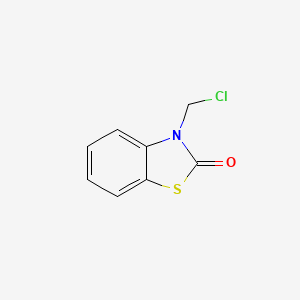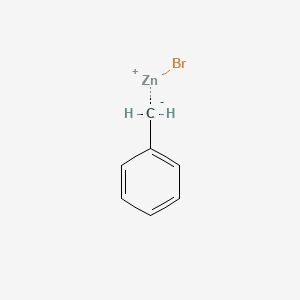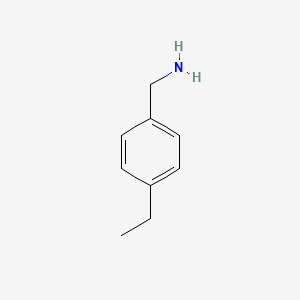
4-Ethylbenzylamine
概要
説明
4-Ethylbenzylamine is an organic compound with the molecular formula C9H13N. It consists of a benzyl group substituted with an ethyl group at the para position and an amine functional group. This compound is a colorless to light yellow liquid and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethylbenzylamine can be synthesized through several methods, including reductive amination and the reaction of benzyl chloride with ammonia. One common method involves the reductive amination of 4-ethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen over a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 4-ethylbenzyl chloride with ammonia. This method involves the nucleophilic substitution of the chloride group by the amine group, resulting in the formation of this compound .
化学反応の分析
Types of Reactions: 4-Ethylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: It can be reduced to form 4-ethylbenzyl alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as acyl chlorides or aldehydes in the presence of a base or acid catalyst.
Major Products:
Oxidation: 4-Ethylbenzaldehyde, 4-Ethylbenzoic acid.
Reduction: 4-Ethylbenzyl alcohol.
Substitution: Various amides, imines, and other derivatives.
科学的研究の応用
4-Ethylbenzylamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-Ethylbenzylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Benzylamine: Similar structure but lacks the ethyl group at the para position.
4-Methylbenzylamine: Similar structure but has a methyl group instead of an ethyl group.
4-Isopropylbenzylamine: Similar structure but has an isopropyl group instead of an ethyl group.
Uniqueness: 4-Ethylbenzylamine is unique due to the presence of the ethyl group at the para position, which can influence its reactivity and interactions compared to other benzylamines. This structural difference can lead to variations in its chemical and biological properties, making it suitable for specific applications where other benzylamines may not be as effective .
特性
IUPAC Name |
(4-ethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAGEFUEKIORSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397633 | |
| Record name | 4-ethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7441-43-2 | |
| Record name | 4-ethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-ethylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Ethylbenzylamine in the Capillary Ion Analysis method described in the research?
A1: In the research paper [], this compound is a component of the UV-CAT-1 reagent used in the Capillary Ion Analysis (CIA) method. While the exact role of this compound within this reagent is not specified, the reagent itself likely functions as a chromophore. Chromophores absorb UV light, and by complexing with the cations in the sample, allow for their detection and quantification based on their unique migration times and absorbance properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


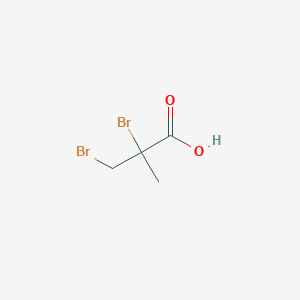
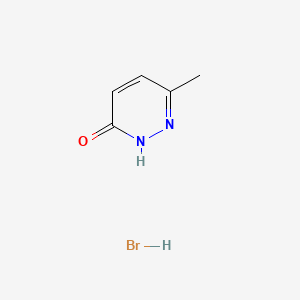
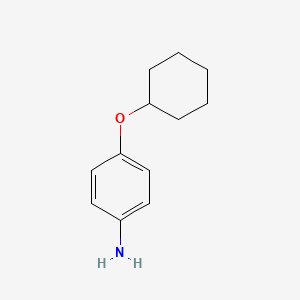
![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)

